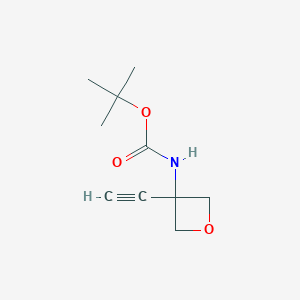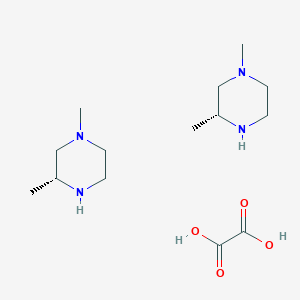
tert-butyl N-(3-ethynyloxetan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyloxetan-3-yl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-ethynyloxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the oxetane ring.
This compound: Another similar compound with variations in the carbamate group.
These compounds share similar chemical properties but may differ in their reactivity and applications .
Propriétés
IUPAC Name |
tert-butyl N-(3-ethynyloxetan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-10(6-13-7-10)11-8(12)14-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTDXHSWFMCFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2755592.png)


![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2755602.png)



![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)

